β2-Adrenoceptor Selectivity: In Vitro Binding Affinity Comparison with Propranolol and Atenolol
ICI 118,551 exhibits a β2/β1 selectivity ratio approximately 56-fold greater than that of propranolol (123 versus 2.2), as determined by pA2 values in guinea pig isolated tissue preparations [1]. Against human recombinant receptors, the compound displays a β2:β1 selectivity of ~71-fold based on Ki values (0.7 nM vs. 49.5 nM) [2]. The absolute binding affinity (Ki = 0.7 nM) for the β2-adrenoceptor places the compound in the sub-nanomolar potency range, substantially exceeding the affinity of most clinically available beta-blockers for this subtype.
| Evidence Dimension | β2-adrenoceptor binding affinity and β2/β1 selectivity ratio |
|---|---|
| Target Compound Data | pA2 9.26 (uterus, β2); pA2 7.17 (atrium, β1); Selectivity ratio 123; Ki = 0.7 nM (human β2) |
| Comparator Or Baseline | Propranolol: pA2 8.64 (β2), pA2 8.30 (β1), Selectivity ratio 2.2; Atenolol: apparent KB 253 μg/kg (vascular β2) |
| Quantified Difference | ICI 118,551 demonstrates 4.2× higher affinity for β2 (pA2 difference 0.62) and 13.5× lower affinity for β1 (pA2 difference 1.13) compared to propranolol; selectivity ratio advantage: 123 vs. 2.2 (56×). Ki selectivity: β1/β2 = 70.7-fold. |
| Conditions | pA2: guinea pig isolated atrium (β1) and uterus (β2) vs. isoproterenol; Ki: human recombinant β1, β2, β3 adrenoceptors |
Why This Matters
This quantitative selectivity advantage enables experiments requiring clean β2-antagonism with minimal β1 crossover, which cannot be achieved using propranolol or atenolol.
- [1] Bilski AJ, Halliday SE, Fitzgerald JD, Wale JL. The pharmacology of a β2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology. 1983;5(3):430-437. View Source
- [2] Baker JG. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. 2005;144(3):317-322. View Source
